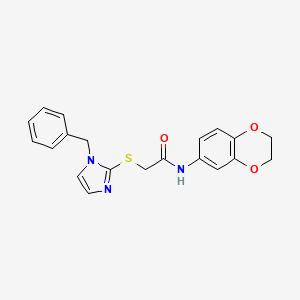![molecular formula C12H11FN2O B2876944 1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide CAS No. 1511939-66-4](/img/structure/B2876944.png)
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide is a chemical compound with the molecular formula C12H11FN2O . It has a molecular weight of 218.23 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide consists of a cyclopropane ring attached to a carboxamide group and a nitrile group . The molecule also contains a fluorophenyl group attached to the cyclopropane ring via a methylene bridge .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
Studies on compounds with cyclopropane carboxamide structures have focused on their crystal structure and molecular interactions. For example, the crystal structure analysis of fenpropathrin, a pyrethroid insecticide, reveals significant insights into how the cyclopropane ring interacts with adjacent molecules through hydrogen bonds and weak interactions, forming loop chains along a specific axis (Kang, Jeon, Lee, & Kim, 2014). Similar structural analyses can aid in understanding the physical and chemical properties of 1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide, potentially leading to applications in material science or as a model for studying molecular interactions.
Synthetic Methods and Chemical Reactions
The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide through a high yield multi-step process demonstrates the compound's relevance in synthetic chemistry, providing a foundation for the development of novel synthetic routes and chemical reactions (Zhou, Zhang, He, Zhang, Jiang, & Xu, 2021). Understanding these synthetic processes can facilitate the design of new drugs and materials.
Electrooptical Properties and Material Science
The modification of the phenolic moiety in certain cyclopropane derivatives has been shown to produce esters with large nematic ranges and useful electrooptical properties (Gray & Kelly, 1981). These findings suggest potential applications in the development of liquid crystal displays and other electrooptical devices.
Hydrogen Bonding and Weak Interactions
Research into the solid-state structures of 2-fluoro-2-phenylcyclopropane derivatives highlights the role of weak intermolecular contacts, such as hydrogen bonding, in determining molecular conformation and stability (Fröhlich, Rosen, Meyer, Rissanen, & Haufe, 2006). This area of study is crucial for drug design, where the strength and nature of molecular interactions can influence the efficacy and stability of pharmaceutical compounds.
Fluorination Effects on Chemical Properties
The introduction of fluorine atoms into cyclopropane rings and the exploration of their effects on chemical reactivity and properties are of significant interest. Studies have shown that fluorinated cyclopropane derivatives can serve as valuable intermediates in organic synthesis, leading to the creation of compounds with potential pharmacological activities (Konik et al., 2017). The exploration of fluorine's influence on the biological activity and physical properties of molecules opens up new avenues for the development of drugs and agrochemicals.
Eigenschaften
IUPAC Name |
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-4-2-1-3-9(10)7-15-11(16)12(8-14)5-6-12/h1-4H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCXAQHMSJGYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2876867.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)
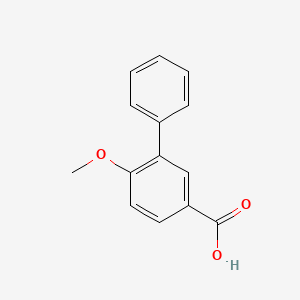
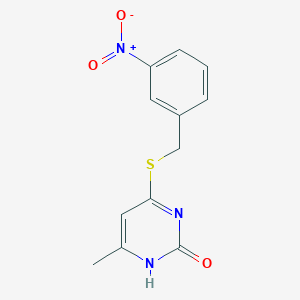
![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876876.png)
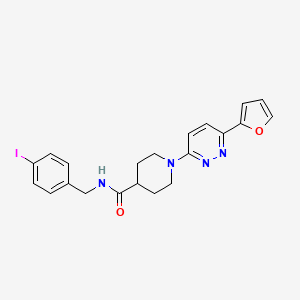
![3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2876879.png)

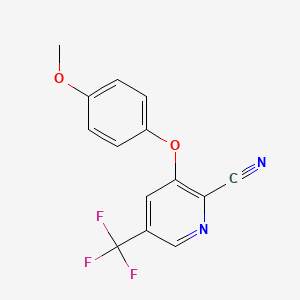
![Racemic-(4R,5R)-Tert-Butyl 4-Phenyl-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B2876883.png)
